Lipophilicity (XLogP3) Differential – 2-Methoxy-6-pentadecyl-1,4-benzoquinone vs. Primin
The lipophilicity of 2-Methoxy-6-pentadecyl-1,4-benzoquinone, as measured by calculated XLogP3, is 8.1 [1]. In contrast, the shorter-chain analog primin (2-methoxy-6-pentyl-1,4-benzoquinone) exhibits an XLogP3 of only 2.60 [2]. This nearly 5.5-unit difference in logP translates to an approximately 300,000-fold difference in octanol-water partition coefficient, indicating that the pentadecyl derivative is profoundly more hydrophobic.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 8.1 |
| Comparator Or Baseline | Primin (2-methoxy-6-pentyl-1,4-benzoquinone): 2.60 |
| Quantified Difference | ΔXLogP3 = +5.5 |
| Conditions | Calculated using XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
A higher logP value strongly correlates with increased membrane permeability and potential for intracellular accumulation, which is a critical differentiator for cellular assays and a key selection criterion when designing experiments targeting intracellular pathways or when evaluating bioavailability potential.
- [1] PubChem. (2025). 2-Methoxy-6-pentadecylcyclohexa-2,5-diene-1,4-dione. Compound Summary for CID 71345494. National Library of Medicine. View Source
- [2] PlantaE DB. (2026). Primin (2-Methoxy-6-pentyl-1,4-benzoquinone). View Source
